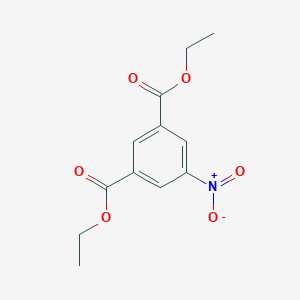

Diethyl 5-nitroisophthalate

Description

Research Trajectory and Historical Context of Nitroisophthalate Esters

The study of nitroisophthalate esters is rooted in the broader history of aromatic chemistry, specifically the electrophilic nitration of aromatic compounds. The synthesis of compounds like Diethyl 5-nitroisophthalate can be traced back to foundational esterification and nitration techniques. smolecule.com Historically, two primary routes have been established for its synthesis: the direct esterification of 5-nitroisophthalic acid with ethanol (B145695), often catalyzed by a strong acid like sulfuric acid, or the nitration of diethyl isophthalate (B1238265). smolecule.com

Early research focused on optimizing these synthetic pathways to achieve high purity and yield, which is crucial for its use as an intermediate, particularly in the pharmaceutical sector where purity standards are exceptionally high. google.com Over the years, refinements have included alternative synthesis approaches such as transesterification from dimethyl 5-nitroisophthalate and the use of different solvent systems to improve reaction efficiency and product isolation. smolecule.comgoogle.com The development of its sibling compound, bis(2-hydroxyethyl) 5-nitroisophthalate, saw advancements in the 1980s through transesterification methods that enhanced yield and purity over earlier direct esterification techniques. smolecule.com

Significance as a Versatile Synthetic Intermediate in Modern Chemical Research

The versatility of this compound as a synthetic intermediate stems from the reactivity of its distinct functional groups: the two ethyl ester groups and the nitro group. This trifunctional nature allows for a wide range of chemical transformations.

The most critical reaction is the reduction of the nitro group to an amine (NH2), which transforms the molecule into a diamine precursor. evitachem.com This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. evitachem.comgoogle.com The resulting amino-functionalized diester is a key component for building more complex molecules. For instance, it is a precursor for 5-aminoisophthalic acid, which is an important intermediate for X-ray contrast media. evitachem.comgoogle.com

The ester groups can be readily hydrolyzed back to carboxylic acids or converted into other functional groups, such as amides. google.com This dual reactivity allows for the sequential or simultaneous modification of the molecule at multiple sites, making it an invaluable tool for creating libraries of compounds for various applications. A notable example is the reaction with amines like 2,3-dihydroxypropylamine to form bis-amides, which are then reduced to create 5-amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide, an intermediate for iodinated diagnostic agents. google.com

Table 1: Key Reactions and Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C catalyst or Raney Nickel | Diethyl 5-aminoisophthalate | Precursor for amines, dyes, and pharmaceutical intermediates. evitachem.comgoogle.com |

| Ester Hydrolysis | Acid or base catalysis | 5-Nitroisophthalic acid | Regenerates the dicarboxylic acid for other syntheses. smolecule.com |

| Amidation | Amines (e.g., 2,3-dihydroxypropylamine), heat, basic catalyst | 5-Nitro-N,N'-bis(alkyl)isophthalamide | Intermediate for pharmaceuticals and specialty polymers. google.com |

| Transesterification | Alcohols (e.g., ethylene (B1197577) glycol), acid catalyst | Other dialkyl 5-nitroisophthalates | Creates a variety of esters with different properties. smolecule.com |

Overview of Key Research Domains in Organic and Materials Chemistry

The unique structural attributes of this compound and its derivatives have led to their application in several key research areas, most notably in materials science and organic synthesis.

Materials Chemistry: A significant application lies in the synthesis of polymers. The dimethyl ester, Dimethyl 5-nitroisophthalate, is used as a monomer or co-monomer in the production of polyesters and polyester (B1180765) resins. ontosight.aihaizhoupharma.com The incorporation of the nitro group can impart specific properties to the resulting polymers, such as improved degradability. researchgate.net For example, copolyesters synthesized from dimethyl 5-nitroisophthalate have shown potential for applications in films, fibers, and containers. researchgate.net

Furthermore, the derivative 5-aminoisophthalic acid, obtained from the reduction of 5-nitroisophthalic acid, is a crucial ligand for the construction of Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.netacs.org These porous materials have applications in gas storage, separation, and catalysis. Researchers have successfully synthesized MOFs with various transition metals like copper, cobalt, zinc, and nickel using 5-aminoisophthalic acid as the organic linker, creating structures with significant potential for applications like the photodegradation of pollutants. researchgate.netresearchgate.netacs.org

Organic and Medicinal Chemistry: In the pharmaceutical industry, this compound and its dimethyl analog are vital intermediates. haizhoupharma.com They are key starting materials for the synthesis of non-ionic X-ray contrast agents, which are essential for medical imaging techniques. google.comnih.gov The synthesis pathway involves the reduction of the nitro group, followed by iodination of the aromatic ring. google.com

The compound also serves as a building block for agrochemicals like herbicides and pesticides. smolecule.comhaizhoupharma.com Its versatile reactivity allows for the creation of complex molecules with targeted biological activity. smolecule.com Additionally, it is a precursor for synthesizing various dyes and pigments. guidechem.com The reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid, which is then diazotized and coupled with other components, is a known route to produce azo dyes. tsijournals.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 5-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c1-3-18-11(14)8-5-9(12(15)19-4-2)7-10(6-8)13(16)17/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBFOSCCWZPUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909624 | |

| Record name | Diethyl 5-nitrobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10560-13-1 | |

| Record name | 1,3-Diethyl 5-nitro-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10560-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 5-nitroisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010560131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 5-nitrobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 5-nitroisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Diethyl 5 Nitroisophthalate

Direct Esterification Routes to Diethyl 5-Nitroisophthalate

The primary method for synthesizing this compound is through the direct esterification of 5-nitroisophthalic acid. This process involves the reaction of the dicarboxylic acid with ethanol (B145695) in the presence of a catalyst.

Acid-Catalyzed Esterification from 5-Nitroisophthalic Acid

The standard laboratory and industrial synthesis of this compound is achieved via a Fischer-Speier esterification. This reaction involves heating 5-nitroisophthalic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrogen chloride. The acid protonates the carbonyl oxygen of the carboxylic acid groups, increasing their electrophilicity and facilitating nucleophilic attack by the ethanol molecules. The reaction proceeds stepwise, first forming the monoethyl ester and subsequently the diethyl ester, with the formation of water as a byproduct.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and exceptional purity (≥99.9%) is critical, particularly for pharmaceutical intermediates. A significant process optimization involves using a two-phase solvent system. In this enhanced method, 5-nitroisophthalic acid is dissolved or suspended in a mixture of a C1-C4 alcohol (such as ethanol) and a water-immiscible organic solvent like an aromatic hydrocarbon (e.g., toluene, xylene) or a chlorinated aromatic compound.

Upon heating in the presence of a strong acid, the esterification proceeds, and the water formed during the reaction separates into a distinct aqueous phase. This removal of water from the organic phase shifts the reaction equilibrium towards the products, driving the reaction to completion. After the reaction, the desired this compound crystallizes directly from the organic phase upon cooling, allowing for simple separation by filtration. This process avoids the need for complex workup procedures or recrystallization, providing a product of high purity in a single step. Reaction temperatures are typically maintained in the range of 70 to 110°C.

Table 1: Optimization of Esterification for Di-alkyl 5-Nitroisophthalates

| Parameter | Conventional Method | Optimized Biphasic Method |

|---|---|---|

| Solvent System | Excess alcohol (e.g., Methanol) | C1-C4 Alcohol + Water-immiscible solvent (e.g., Toluene, Xylene) |

| Water Removal | Equilibrium limited | Continuous separation into a second aqueous phase |

| Product Isolation | Crystallization from reaction mixture, may require further purification | Direct crystallization from the organic phase upon cooling |

| Typical Purity | Sufficient for general use but may contain monoester impurities (0.3-0.5%) | High purity (≥99.9%) suitable for pharmaceutical applications |

| Key Advantage | Simple setup | High yield and purity in a single step, increased space-time yield |

Synthesis of Related this compound Analogues and Substituted Derivatives

The core structure of this compound can be modified to produce a range of analogs and derivatives for various research and industrial applications.

Preparation of Substituted Phenyl Analogs

The synthesis of substituted phenyl analogs of this compound typically begins with a correspondingly substituted starting material rather than by direct substitution on the this compound ring. For instance, to create an analog with an additional group on the aromatic ring, one would start with the appropriately substituted isophthalic acid and carry out the nitration and/or esterification steps. This approach provides better control over the regiochemistry of the final product.

Derivatization via Functional Group Interconversions

The most significant functional group interconversion performed on this compound is the reduction of the nitro group to an amine, yielding Diethyl 5-aminoisophthalate. This transformation is crucial as the resulting amino group serves as a versatile synthetic handle for constructing more complex molecules. The dimethyl analog, Dimethyl 5-nitroisophthalate, is a well-documented starting material for producing derivatives of 5-amino-2,4,6-triiodo-isophthalic acid, which are used as X-ray contrast media. This indicates that the reduction of the nitro group is a key step in the synthesis of these important pharmaceutical compounds.

Preparation of Mono- and Dimethyl 5-Nitroisophthalate (for comparative academic insight)

The synthesis of the methyl esters of 5-nitroisophthalic acid provides a useful comparison to the diethyl ester. The procedures are analogous but yield products with slightly different physical properties.

The preparation of Dimethyl 5-nitroisophthalate is a high-yield process. In a typical procedure, 5.0 g of 5-nitroisophthalic acid is dissolved in 33.3 mL of methanol (B129727). Concentrated sulfuric acid (1.0 mL) is then slowly added as a catalyst, and the mixture is heated to reflux. After approximately three hours, a white solid product precipitates. Upon cooling and filtration, the solid is washed with water and dried to give Dimethyl 5-nitroisophthalate in yields as high as 98%.

Monomethyl 5-nitroisophthalate can be efficiently prepared via the controlled partial hydrolysis of Dimethyl 5-nitroisophthalate. In this method, Dimethyl 5-nitroisophthalate (2.5 g) is dissolved in methanol (38.5 mL) with heating. A solution of sodium hydroxide (B78521) (0.42 g) in water is then added dropwise, and the reaction is refluxed for two hours. This process selectively hydrolyzes one of the two ester groups, yielding the monomethyl ester.

Table 2: Comparative Synthesis of Methyl 5-Nitroisophthalate Esters

| Compound | Starting Material(s) | Key Reagents | Typical Yield |

|---|---|---|---|

| Dimethyl 5-Nitroisophthalate | 5-Nitroisophthalic Acid | Methanol, Sulfuric Acid | 98% |

| Monomethyl 5-Nitroisophthalate | Dimethyl 5-Nitroisophthalate | Methanol, Sodium Hydroxide, Water | 75% |

Industrial Scale-Up Considerations in Synthetic Methodology Research

The transition from laboratory-scale synthesis of this compound to industrial production necessitates a thorough evaluation of process safety, economic viability, and scalability. Research into synthetic methodologies at an industrial level focuses on optimizing reaction conditions to ensure high yield and purity while minimizing risks and environmental impact. Key considerations revolve around the two primary stages of its common synthesis route: the nitration of an isophthalic precursor and the subsequent esterification.

The nitration step, typically involving the reaction of isophthalic acid with a mixture of concentrated sulfuric acid and nitric acid, is highly exothermic. google.com In a large-scale batch reactor, the high viscosity of the reaction medium and the violent heat release pose significant challenges for effective mixing and temperature control. google.com These conditions can lead to localized "hot spots," increasing the formation of undesirable byproducts, such as the isomeric 4-nitroisophthalic acid, and posing serious safety risks, including thermal runaway or explosion. google.comgoogle.comgoogle.com To mitigate these issues, industrial research has shifted towards continuous flow processes. google.com Continuous reactors, such as microchannel or tubular reactors, offer a significantly higher surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. google.comchemicalbook.com This approach not only enhances the safety profile by minimizing the volume of hazardous reactants at any given time but also improves product selectivity and reduces reaction times dramatically. google.com

The following tables provide a comparative overview of process parameters considered during the industrial scale-up research for the synthesis of this compound precursors and analogs.

Table 1: Comparison of Nitration Process Methodologies for 5-Nitroisophthalic Acid Production

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reactor Type | Large Stirred-Tank Reactor | Microchannel or Tubular Reactor |

| Reaction Time | Long (hours) | Short (≤ 20 minutes) |

| Heat Transfer | Poor, risk of local hot spots | Excellent, precise temperature control |

| Safety Profile | Higher risk (thermal runaway, explosion) | Intrinsically safer (small reactant volume) |

| Byproduct Formation | Higher (e.g., 4-nitro isomer) | Lower, improved selectivity |

| Process Control | Difficult, especially with viscous media | Superior control over mixing and temperature |

| Scalability | Complex and risky | More straightforward and safer |

Data synthesized from patents describing challenges with batch processes and the advantages of continuous synthesis. google.com

Table 2: Industrial Scale-Up Considerations for Esterification of 5-Nitroisophthalic Acid

| Method | Reagents/Solvents | Key Advantages for Scale-Up | Key Disadvantages for Scale-Up | Target Purity |

|---|---|---|---|---|

| Excess Alcohol | 5-Nitroisophthalic acid, large excess of Ethanol, H₂SO₄ | Simple reagent profile | Requires large reactor volume and significant solvent recovery; may produce monoester impurities. | < 99.5% without recrystallization |

| Acid Chloride Route | 5-Nitroisophthalic acid, Thionyl Chloride, Ethanol | - | Requires large excess of hazardous reagents, long reaction times, and intermediate isolation. | Variable |

| Two-Phase System | 5-Nitroisophthalic acid, Ethanol, Toluene, H₂SO₄ | High purity (>99.9%) in a single step, no recrystallization needed, improved space-time yield. | Requires handling and recovery of a multi-component solvent system. | > 99.9% |

Data synthesized from literature comparing different esterification routes and their suitability for producing high-purity product on an industrial scale. google.comgoogle.comgoogleapis.com

Spectroscopic and Structural Elucidation of Diethyl 5 Nitroisophthalate

Advanced Spectroscopic Techniques for Structural Characterization

The structural identity and electronic environment of Diethyl 5-nitroisophthalate are elucidated using a suite of spectroscopic techniques, each providing unique insights into the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

While specific experimental spectra for this compound are not widely published, the expected NMR signals can be reliably predicted based on the analysis of its structural analog, Dimethyl 5-nitroisophthalate, and established chemical shift principles.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic and ethyl protons. The aromatic region would likely feature two signals: a singlet or a narrow triplet for the proton at the C2 position (between the two ester groups) and a doublet for the two equivalent protons at the C4 and C6 positions. The ethyl groups would produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbons of the ester groups, the aromatic carbons (with distinct shifts for the carbon attached to the nitro group and the ester groups), and the carbons of the ethyl chains. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and ester functionalities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (C4-H, C6-H) | ~8.9 - 9.1 (d) | ~130 - 132 |

| Aromatic CH (C2-H) | ~8.7 - 8.9 (t) | ~125 - 127 |

| Aromatic C-CO | --- | ~133 - 135 |

| Aromatic C-NO₂ | --- | ~148 - 150 |

| Ester C=O | --- | ~163 - 165 |

| Methylene (-OCH₂) | ~4.4 - 4.6 (q) | ~62 - 64 |

| Methyl (-CH₃) | ~1.3 - 1.5 (t) | ~13 - 15 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups. These vibrational frequencies serve as a molecular fingerprint.

Nitro Group (NO₂) Vibrations: Strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is predicted in the region of 1720-1740 cm⁻¹.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear as a series of bands in the 1450-1600 cm⁻¹ range.

C-O Stretching: The C-O stretching vibrations of the ester linkage would likely produce strong bands in the 1100-1300 cm⁻¹ region.

Alkyl C-H Stretching: The C-H stretching vibrations of the ethyl groups would be observed in the 2850-3000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 |

| Ester (C=O) | Stretch | 1720 - 1740 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ester (C-O) | Stretch | 1100 - 1300 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. The molecular formula of this compound is C₁₂H₁₃NO₆, corresponding to a molecular weight of 267.23 g/mol . In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 267. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl ester function (-COOCH₂CH₃, 73 Da).

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₂H₁₄NO₆]⁺ | 268.08 |

| [M+Na]⁺ | [C₁₂H₁₃NNaO₆]⁺ | 290.06 |

| [M]⁺ | [C₁₂H₁₃NO₆]⁺ | 267.07 |

| [M-H]⁻ | [C₁₂H₁₂NO₆]⁻ | 266.07 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its aromatic system, which is influenced by the nitro and ester substituents. The nitroaromatic chromophore is expected to exhibit strong absorption in the ultraviolet region. Typically, substituted nitrobenzenes show two primary absorption bands: a high-energy band (π → π* transition) below 250 nm and a lower-energy band (n → π* transition), which is often observed as a shoulder at longer wavelengths, resulting from the promotion of a non-bonding electron from the nitro group to an anti-bonding π* orbital of the benzene (B151609) ring.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms in the solid state of this compound has been unequivocally determined by X-ray crystallography.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study has provided detailed insights into the molecular conformation and intermolecular interactions of this compound. researchgate.net The analysis revealed that the compound crystallizes in the orthorhombic system. researchgate.net The data were collected at a temperature of 163 K. researchgate.net The asymmetric unit of the crystal structure contains two independent molecules. The study provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and spatial orientation of the nitro and diethyl ester groups relative to the central benzene ring.

Table 4: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ (No. 29) |

| a (Å) | 31.762(7) |

| b (Å) | 4.1073(9) |

| c (Å) | 19.363(4) |

| V (ų) | 2526.0 |

| Z | 8 |

| T (K) | 163 |

| Rgt(F) | 0.0603 |

| wRref(F²) | 0.1487 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The molecular structure and crystal packing of aromatic compounds are significantly influenced by various non-covalent interactions, which dictate their physical and chemical properties. In the case of compounds closely related to this compound, such as Dimethyl 5-nitroisophthalate, detailed crystallographic studies have shed light on these interactions.

In the crystal structure of Dimethyl 5-nitroisophthalate, the nitro group is slightly twisted out of the plane of the benzene ring. nih.gov Specifically, the torsion angles O5—N—C7—C6 and O6—N—C7—C8 have been reported as -10.6 (5)° and -11.2 (5)°, respectively. nih.gov This slight rotation is a common feature in nitroaromatic compounds and can influence the nature and geometry of intermolecular interactions.

A comprehensive analysis of the intermolecular interactions would typically involve the generation and examination of a crystal packing diagram from single-crystal X-ray diffraction data. This would allow for the precise measurement of intermolecular distances and angles, confirming the presence and geometry of hydrogen bonds and π-stacking interactions.

Other Advanced Characterization Methods (e.g., XPS, Cyclic Voltammetry for related compounds)

Beyond standard spectroscopic techniques, other advanced methods can provide deeper insights into the electronic structure and electrochemical behavior of this compound and related compounds.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For nitroaromatic compounds, XPS can provide valuable information about the nitrogen and oxygen environments.

In studies of related nitro-substituted nanofilms, the N 1s binding energies for nitro groups have been observed in the range of 406.4 eV to 406.8 eV. researchgate.net This characteristic binding energy can be used to confirm the presence of the nitro group in this compound and to distinguish it from other nitrogen-containing functional groups, such as amines, which appear at lower binding energies (around 400.2 eV - 400.7 eV). researchgate.net Analysis of the C 1s and O 1s spectra would further provide information on the carbon and oxygen environments within the ester and nitro groups.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. For nitroaromatic compounds, CV can be employed to investigate the reduction of the nitro group. The electrochemical reduction of nitroaromatic compounds often proceeds via a one-electron transfer to form a nitro radical anion.

Studies on related nitroimidazole derivatives have shown that these compounds typically exhibit a well-defined nitro/nitro radical anion redox couple in their cyclic voltammograms. researchgate.net The stability of the resulting radical anion can be assessed by the reversibility of this redox couple. researchgate.net For this compound, a cyclic voltammetry experiment would be expected to show a reduction peak corresponding to the formation of the 5-nitroisophthalate radical anion. The potential at which this reduction occurs provides information about the electron-accepting ability of the molecule. The characteristics of the CV, such as the peak potential and peak current, would be influenced by factors like the solvent, supporting electrolyte, and scan rate.

The following table summarizes the expected characterization data for this compound based on data from closely related compounds.

| Technique | Expected Observation for this compound or Related Compounds | Reference Compound(s) |

| X-ray Photoelectron Spectroscopy (XPS) | N 1s binding energy for the nitro group in the range of 406.4 - 406.8 eV. | Nitro-substituted nanofilms researchgate.net |

| Cyclic Voltammetry (CV) | A reduction peak corresponding to the formation of the nitro radical anion. | Nitroimidazole derivatives researchgate.net |

Reactivity and Reaction Mechanism Studies of Diethyl 5 Nitroisophthalate

Reactivity of the Nitro Group: Reduction and Electron Transfer Processes

The nitro group of Diethyl 5-nitroisophthalate is a key site of reactivity, primarily undergoing reduction to the corresponding amine, Diethyl 5-aminoisophthalate. This transformation is fundamental to its use as an intermediate. The reduction process is a multi-electron transfer reaction that can proceed through several intermediates.

Single-Electron Transfer Pathway: This route generates a nitro anion radical (ArNO₂⁻•). In the absence of oxygen, this radical can be further reduced. This pathway is often catalyzed by flavoenzymes like NADPH:cytochrome P-450 reductase. nih.gov

Two-Electron Transfer Pathway: This pathway involves the direct reduction of the nitro group to nitrosobenzene, bypassing the radical intermediate. This is a common route for enzymes like NAD(P)H:quinone oxidoreductase (NQO1). nih.gov

Catalytic hydrogenation is a common method for this transformation, employing catalysts such as palladium, platinum, or nickel. orientjchem.org The process begins with the activation of molecular hydrogen on the catalyst surface. The nitroaromatic compound then interacts with the activated hydrogen, leading to a stepwise reduction from the nitro group to the nitroso and hydroxylamine (B1172632) intermediates, and finally to the amine. rsc.orgorientjchem.org

The specific pathway and intermediates can be influenced by the reaction conditions, including the catalyst, solvent, and pH. The electron-withdrawing nature of the two ester groups on the isophthalate (B1238265) ring influences the redox potential of the nitro group, affecting the ease of reduction.

Table 1: Intermediates in the Reduction of Aromatic Nitro Compounds

| Species | Formula | Oxidation State of Nitrogen |

|---|---|---|

| Nitroaromatic | Ar-NO₂ | +3 |

| Nitrosoaromatic | Ar-N=O | +1 |

| Hydroxylamine | Ar-NHOH | -1 |

Reactivity of the Ester Groups: Hydrolysis and Transesterification Reactions

The two ethyl ester groups of this compound are susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions can be catalyzed by either acid or base. ucalgary.ca

Hydrolysis: Hydrolysis of the ester groups cleaves the ester bond to yield 5-nitroisophthalic acid and ethanol (B145695). The reaction is reversible, but can be driven to completion. ucoz.com

Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification. chemistrysteps.com The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an ethanol molecule yield the carboxylic acid. ucalgary.calibretexts.org All steps in this mechanism are reversible. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible. chemistrysteps.com A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, creating a carboxylate salt and an ethanol molecule. ucalgary.ca This final acid-base step drives the reaction to completion. ucoz.com

Selective monohydrolysis of one of the two ester groups can be challenging as the reaction often produces a mixture of the starting diester, the monoester, and the diacid. mdpi.com

Transesterification: Transesterification involves the exchange of the ethyl group of the ester with a different alkyl group from another alcohol (R'-OH). wikipedia.org The reaction is an equilibrium process and is typically driven forward by using the new alcohol as a solvent in large excess. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide (R'O⁻) from the new alcohol acts as the nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates an ethoxide ion to yield the new ester. wikipedia.orgmasterorganicchemistry.com

The reactivity of the ester groups allows for the modification of the isophthalate moiety to produce different esters or the parent diacid, expanding its synthetic utility. nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds, but it has specific requirements. The reaction involves a nucleophile replacing a leaving group on the aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, two main conditions must be met:

The aromatic ring must be activated by the presence of strong electron-withdrawing groups. libretexts.org

There must be a good leaving group (typically a halide) attached to the aromatic ring. libretexts.org

In this compound, the aromatic ring is highly activated by the presence of three electron-withdrawing substituents: one nitro group and two ester groups. These groups decrease the electron density of the benzene (B151609) ring, making it susceptible to nucleophilic attack. masterorganicchemistry.com The stabilization of the negative charge in the intermediate, known as a Meisenheimer complex, is most effective when the electron-withdrawing groups are positioned ortho or para to the site of substitution. libretexts.orglibretexts.org

However, this compound lacks a conventional leaving group like a halide on the aromatic ring. The substituents are hydrogen atoms, a nitro group, and two diethyl carboxylate groups, none of which are readily displaced by common nucleophiles under standard SNAr conditions. While the nitro group itself can act as a leaving group in some highly activated systems (a process known as fluorodenitration, for example), this is not a general reaction. nih.gov Therefore, this compound is generally unreactive towards typical SNAr reactions where a nucleophile would replace a substituent on the ring. The primary role of the nitro and ester groups in this context is the activation of the ring, but in the absence of a suitable leaving group, substitution does not occur.

Coordination Chemistry: Ligand Exchange and Metal Complexation

While this compound itself is not typically used directly as a ligand, its parent dicarboxylic acid, 5-nitroisophthalic acid (H₂nip), is an effective ligand in coordination chemistry. H₂nip is readily produced by the hydrolysis of the diethyl ester. The two carboxylate groups can coordinate to metal ions in various modes, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.govwpi.edu

Research has shown that 5-nitroisophthalic acid forms stable coordination polymers with transition metals like Co(II). researchgate.net In these structures, the deprotonated carboxylate groups of the 5-nitroisophthalate ligand bridge metal centers, often in conjunction with other auxiliary ligands, to create extended one-, two-, or three-dimensional networks. researchgate.netrsc.org For instance, MOFs have been synthesized using 5-nitroisophthalate derivatives with Al(III) and Ga(III), forming structures with specific topologies like CAU-10 or MIL-53. nih.gov

The formation of these coordination complexes is a form of ligand exchange, where solvent molecules (often water) coordinated to the metal ion are replaced by the carboxylate oxygen atoms of the 5-nitroisophthalate ligand. youtube.com The specific structure of the resulting complex or MOF is influenced by factors such as the metal ion's coordination preference, the reaction temperature, the solvent, and the presence of other ligands. youtube.com

Table 2: Examples of Metal Complexes with 5-Nitroisophthalate Ligand

| Metal Ion | Compound Type | Reference |

|---|---|---|

| Co(II) | Coordination Polymer | researchgate.net |

| Al(III) | Metal-Organic Framework (CAU-10 type) | nih.gov |

Mechanistic Pathways of Chemical Transformations

The chemical transformations of this compound are governed by well-established mechanistic pathways characteristic of its functional groups.

Nitro Group Reduction: The mechanistic pathway for the reduction of the nitro group proceeds through a series of two-electron (or sequential single-electron) additions. The generally accepted Haber-Lukashevich mechanism details the stepwise conversion: Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ This involves the formation of nitroso and hydroxylamine intermediates. orientjchem.orgnih.gov The reaction is typically heterogeneous when using metal catalysts, occurring on the surface of the catalyst where hydrogen is activated. orientjchem.org

Ester Hydrolysis and Transesterification: These reactions proceed via a nucleophilic acyl substitution mechanism. The key feature of both acid- and base-catalyzed pathways is the formation of a tetrahedral intermediate. ucalgary.caucoz.com

In the acid-catalyzed (AAC2) mechanism, the reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack, proton transfer, and elimination of the leaving group (ethanol or another alcohol). libretexts.org

In the base-catalyzed (BAC2) mechanism, a strong nucleophile (OH⁻ or RO⁻) directly attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate eliminates the leaving group (ethoxide). The final deprotonation of the carboxylic acid in basic hydrolysis renders the process irreversible. ucalgary.ca

Nucleophilic Aromatic Substitution: The hypothetical SNAr mechanism for an activated aromatic ring involves two main steps: addition and elimination. The nucleophile first attacks the electron-deficient ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org In a subsequent, typically faster step, the leaving group is eliminated, restoring the aromaticity of the ring. wikipedia.org As this compound lacks a suitable leaving group, this pathway is not readily accessible for this specific molecule.

Advanced Research Applications of Diethyl 5 Nitroisophthalate in Chemical Science

Role in Pharmaceutical Synthesis and Medicinal Chemistry Research

The trifunctional nature of diethyl 5-nitroisophthalate makes it an exceptionally versatile starting material in medicinal chemistry. The nitro group can be readily reduced to an amine, providing a reactive site for further modification, while the two ester groups can be hydrolyzed, amidated, or otherwise transformed. This allows chemists to use the molecule as a central scaffold to construct a wide array of complex derivatives for therapeutic and diagnostic purposes.

Intermediate for Iodinated X-ray Contrast Media Precursors

One of the most significant and well-established applications of this compound, and its methyl analog, is as a key intermediate in the synthesis of non-ionic iodinated X-ray contrast media. nih.gov These agents are crucial for enhancing the visibility of internal body structures in medical imaging techniques like computed tomography (CT). The synthesis pathway leverages the isophthalate (B1238265) backbone to attach multiple iodine atoms, which are responsible for absorbing X-rays, and hydrophilic side chains that ensure water solubility and biocompatibility.

The general synthetic route involves the following key transformations:

Amidation: The ester groups of this compound are converted into amides by reaction with specific amino alcohols.

Reduction: The central nitro group is reduced to an amine. This amine is a critical handle for the subsequent iodination step.

Iodination: The aromatic ring is tri-iodinated at the positions activated by the amine and amide groups.

Alkylation: The newly introduced amine is alkylated with hydrophilic side chains to improve solubility and reduce toxicity.

This multi-step process ultimately yields complex molecules such as Iohexol and Ioversol, which are widely used in clinical settings. nih.gov The 5-nitroisophthalate core provides the essential structural framework upon which the final, highly functionalized contrast agent is built.

Table 1: Role of 5-Nitroisophthalate Esters in Contrast Media Synthesis

| Step | Transformation | Purpose | Resulting Intermediate Feature |

|---|---|---|---|

| 1 | Amidation of Esters | Introduce side-chain attachment points | 1,3-dicarboxamide groups |

| 2 | Reduction of Nitro Group | Prepare the ring for iodination | 5-amino group |

| 3 | Aromatic Iodination | Introduce X-ray absorbing atoms | 2,4,6-triiodo-5-amino functionality |

Synthesis of Ligands for Radiopharmaceutical Development

In nuclear medicine, radiopharmaceuticals—molecules containing a radioactive isotope—are used for diagnostic imaging (e.g., PET and SPECT scans) and targeted radiotherapy. The development of these agents requires ligands that can selectively bind to biological targets (like receptors or enzymes) and securely hold a radioactive metal ion.

This compound serves as a valuable precursor for such ligands. Its aromatic core can be elaborated into a structure that recognizes a specific biological target. The nitro group, after reduction to an amine, provides a convenient attachment point for a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This chelator can then firmly complex a diagnostic or therapeutic radionuclide. The work on the crystal structure of the related dimethyl 5-nitroisophthalate has been supported by laboratories focused on nuclear medicine, underscoring its relevance in this field. nih.gov

The synthetic utility lies in its ability to act as a modular scaffold, allowing for the separate optimization of the target-binding portion and the radionuclide-chelating portion of the final radiopharmaceutical.

Precursors for Biologically Active Drug Candidates (e.g., anti-inflammatory, anti-tumor)

The structural framework of this compound is a common motif in medicinal chemistry for the development of new therapeutic agents. The three functional groups can be independently or sequentially modified to generate large libraries of novel compounds that can be screened for biological activity against various diseases.

For Anti-tumor Agents: The isophthalate core can be used to design molecules that inhibit specific enzymes involved in cancer progression or that interact with DNA. For instance, after reduction of the nitro group, the resulting amine can be acylated with various moieties to explore structure-activity relationships for anti-proliferative effects.

For Anti-inflammatory Agents: The molecule can be used as a starting material to synthesize inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key mediators of inflammation. mdpi.com The ester groups can be converted to amides or other functional groups known to interact with the active sites of these enzymes.

The value of this compound in this context is its role as a versatile building block, enabling the systematic exploration of chemical space to identify new drug candidates.

Advanced Scaffold for Multi-functional Cross-linking Agents

Cross-linking agents are molecules that can form covalent bonds between polymer chains, creating stable, three-dimensional networks. These are essential in the development of biomaterials for tissue engineering, hydrogels for drug delivery, and other advanced materials. nih.govnih.gov

This compound can be chemically converted into a multi-functional scaffold for creating sophisticated cross-linking agents. The synthetic pathway involves two key steps:

Reduction: The nitro group is reduced to a primary amine.

Hydrolysis: The two ethyl ester groups are hydrolyzed to form carboxylic acids.

The resulting molecule, 5-aminoisophthalic acid, is a trifunctional building block possessing one amine and two carboxyl groups. These reactive sites can then be used to link polymer chains. For example, the carboxylic acid groups can be activated to react with amine groups on a biopolymer like collagen, while the amine on the scaffold itself can be used to attach other functional molecules, such as growth factors or imaging agents. This allows for the creation of multi-functional, cross-linked materials with precisely engineered properties.

Contributions to Polymer Chemistry and Materials Science

In materials science, the properties of a polymer are defined by the monomers used in its synthesis. The incorporation of functional monomers is a key strategy for creating advanced polymers with tailored characteristics.

Monomer in the Synthesis of Functional Polyesters and Copolyesters

This compound is a difunctional monomer suitable for polycondensation reactions. It can react with diols (dialcohols) to form polyesters. The defining feature of using this specific monomer is the incorporation of the nitro group as a pendant functional group along the polymer backbone.

The presence of the nitro group imparts specific functionality to the resulting polyester (B1180765):

Chemical Handle: The nitro groups distributed along the polymer chain can be chemically modified after polymerization. For example, they can be reduced to amine groups, which can then be used to alter the polymer's solubility, attach bioactive molecules, or change its surface properties.

Property Modification: The polar nitro groups can influence the polymer's thermal properties, such as its glass transition temperature (Tg), as well as its mechanical and solubility characteristics.

This approach allows for the synthesis of "smart" or functional polyesters whose properties can be fine-tuned post-polymerization, making them suitable for applications in coatings, specialty plastics, and biomedical devices.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 5-aminoisophthalic acid |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) |

| Dimethyl 5-nitroisophthalate |

| Iohexol |

Engineering of Biodegradable Polymeric Materials

Current scientific literature accessible through targeted searches does not prominently feature this compound in the specific context of engineering biodegradable polymeric materials. While research into biodegradable polymers is extensive, the application of this particular compound as a monomer or modifying agent for creating biodegradable polyesters or other polymers is not well-documented in the provided resources.

Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a valuable precursor for the synthesis of 5-nitroisophthalic acid (H2nip), a widely utilized organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govrsc.org Through hydrolysis, the diethyl ester is converted into the dicarboxylic acid, which then self-assembles with metal ions to form extended, crystalline networks.

The presence of the nitro group (-NO2) on the isophthalate backbone is significant as it can influence the resulting framework's electronic properties, stability, and functionality. Researchers have successfully synthesized a variety of coordination polymers by reacting 5-nitroisophthalic acid with different metal salts, such as cobalt (II), zinc (II), and cadmium (II), often in the presence of ancillary N-donor ligands. rsc.orgresearchgate.net These reactions have yielded structures with diverse dimensionalities and topologies, ranging from 2D layered networks to complex 3D frameworks. nih.govrsc.org For instance, a cobalt-based MOF synthesized using 5-nitroisophthalic acid exhibited a specific crystalline structure with diffraction peaks corresponding to high crystallinity. rsc.org Another study reported the synthesis of a 3D metal-organic framework with a three-fold interpenetrating topology using 5-nitroisophthalic acid and a nickel(II) salt. nih.gov

Tailored Synthesis of Porous Materials for Gas Storage and Separation

The porous nature of MOFs derived from 5-nitroisophthalate linkers makes them promising candidates for gas storage and separation applications. The precise control over pore size and surface chemistry, achievable by selecting appropriate metal centers and organic linkers, allows for the tailored synthesis of materials with selectivity for specific gas molecules.

A notable example is the MOF designated SD-65, which is synthesized using zinc(II), 5-nitroisophthalate, and 1,2-di(4-pyridyl)ethylene. This material has demonstrated the capability to separate 1,3-butadiene (B125203) from C4 hydrocarbon mixtures, a crucial process in the production of synthetic rubber. The interpenetrating structure of SD-65 is key to its selective adsorption properties.

Development of Catalytically Active MOFs

MOFs and coordination polymers synthesized from 5-nitroisophthalate have shown significant potential as heterogeneous catalysts, particularly in photocatalysis and electrocatalysis. The combination of a redox-active metal center and a functionalized organic linker can create active sites for various chemical transformations.

Research has demonstrated the efficacy of these materials in the degradation of organic pollutants in wastewater. For example, cobalt-based coordination polymers have been investigated as catalysts for the heterogeneous oxidation of methylene (B1212753) blue. researchgate.net In a different study, newly developed zinc(II) and cadmium(II) MOFs based on an isophthalic acid derivative were employed as effective photocatalysts for the degradation of p-nitrophenol (PNP). nih.govsemanticscholar.orgbohrium.com The Zn(II)-based MOF was found to be capable of decomposing approximately 90.01% of PNP within 50 minutes under specific conditions. nih.govsemanticscholar.orgbohrium.com The proposed mechanism involves the generation of holes and hydroxyl radicals that collectively catalyze the decomposition. nih.govsemanticscholar.org Similarly, other studies have reported the use of copper(II)-based MOFs for the photocatalytic degradation of dyes like methyl violet and Rhodamine B. researchgate.net Silver-based coordination polymers have also been shown to be effective photocatalysts for breaking down ciprofloxacin (B1669076) and 4-nitrophenol. rsc.org

Furthermore, cobalt-based MOFs using 5-nitroisophthalic acid as the organic linker have been designed for electrocatalysis, specifically for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) involved in water splitting. rsc.org The electron-withdrawing nature of the nitro group in the 5-nitroisophthalic acid linker can enhance the catalytic reactivity of the cobalt metal centers. rsc.org

Below is a table summarizing the photocatalytic performance of various MOFs derived from isophthalate derivatives in the degradation of organic pollutants.

| Catalyst/MOF | Pollutant | Degradation Efficiency | Time (min) | Reference |

| Zn(II)-based MOF | p-Nitrophenol (PNP) | ~90.01% | 50 | nih.gov, semanticscholar.org, bohrium.com |

| Mn(II)-based CP | Dinitrozole (DTZ) | 91.1% | 45 | mdpi.com |

| Mn(II)-based CP | Rhodamine B (RhB) | 95.0% | 45 | mdpi.com |

| Cu(II)-based MOF | Methyl Violet (MV) | High | Not specified | researchgate.net |

Exploration in Optoelectronic and Non-linear Optical Materials

Based on the available scientific literature from the searches, there is no specific, documented research focusing on the application of this compound in the field of optoelectronic or non-linear optical materials.

Research on Corrosion Inhibition Coatings

The use of this compound in the formulation or study of corrosion inhibition coatings is not described in the surveyed research articles.

Catalytic Applications in Organic Synthesis

The primary catalytic applications of this compound are indirect, stemming from its use as a precursor for catalytically active MOFs and coordination polymers. As detailed in section 5.2.3.2, these materials function as robust heterogeneous catalysts for important organic reactions, particularly the photocatalytic and electrocatalytic degradation of organic pollutants. researchgate.netrsc.orgresearchgate.net These processes, which involve the oxidation and breakdown of complex organic molecules like dyes and phenols into simpler, less harmful substances, represent a significant application in environmental organic chemistry. nih.govsemanticscholar.orgbohrium.comrsc.orgmdpi.com The catalytic systems derived from 5-nitroisophthalate facilitate these transformations under ambient or near-ambient conditions, highlighting their potential in sustainable chemical processes.

Facilitation of Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these cyclic structures often involves the use of versatile building blocks. A thorough review of chemical databases and research articles was conducted to identify instances where this compound is utilized as a starting material or intermediate for the synthesis of heterocyclic compounds.

However, the search did not yield any specific examples or methodologies where this compound is directly employed for the construction of heterocyclic rings. While the related compound, Dimethyl 5-aminoisophthalate, derived from the reduction of Dimethyl 5-nitroisophthalate, is a logical precursor for nitrogen-containing heterocycles, no studies were found that begin with this compound and describe its conversion and subsequent cyclization into heterocyclic systems. The reactivity of the nitro group and the two ester functionalities suggests potential for various transformations, but these have not been explored or reported in the context of heterocyclic synthesis.

Investigations into Lewis Acid Catalysis

Lewis acid catalysis is a fundamental tool in organic synthesis, enabling a wide array of chemical transformations with high efficiency and selectivity. The ester groups in this compound could potentially coordinate with Lewis acids, activating the molecule for various reactions. An extensive search was performed to find studies investigating the role of this compound as a substrate, ligand, or catalyst in Lewis acid-catalyzed reactions.

The literature search did not uncover any research that specifically investigates this compound within the context of Lewis acid catalysis. There are no reports on its use to modulate the activity of Lewis acid catalysts or as a substrate in reactions promoted by Lewis acids. Consequently, there is no data available on reaction outcomes, catalyst performance, or mechanistic insights related to this specific compound in this area of chemical research.

Computational and Theoretical Investigations of Diethyl 5 Nitroisophthalate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like Diethyl 5-nitroisophthalate. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.

Theoretical studies on related nitroaromatic compounds and phthalate (B1215562) esters have established robust computational methodologies for these analyses. mdpi.comresearchgate.netresearchgate.net For this compound, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311+G(d,p) to ensure a high level of accuracy. researchgate.net Such studies yield critical parameters that govern the molecule's reactivity.

Key electronic structure and reactivity descriptors that can be derived from quantum chemical calculations for this compound are summarized in the table below. These values are illustrative and based on typical findings for similar aromatic nitro compounds.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -7.5 to -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -2.0 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | 4.5 to 6.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.0 to 4.5 D |

| Mulliken Atomic Charges | Partial charges on individual atoms, indicating sites for electrophilic or nucleophilic attack. The carbon atom attached to the nitro group and the carbonyl carbons are expected to be electrophilic. | Varies by atom |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its conformational flexibility, interactions with solvents, and dynamic behavior in various environments.

Conformational analysis would involve identifying the most stable conformers (rotational isomers) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. The planarity or non-planarity of the ester groups with respect to the aromatic ring can affect intermolecular interactions, such as π-π stacking. strath.ac.uk

The following table presents hypothetical data from a conformational analysis of this compound, illustrating the types of parameters that would be investigated.

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Conformer 1 (Planar) | ~0° | 0.0 | ~60% |

| Conformer 2 (Twisted) | ~45° | 1.5 | ~30% |

| Conformer 3 (Perpendicular) | ~90° | 3.0 | ~10% |

Structure-Property Relationship Modeling

Structure-property relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a compound with its biological activity or physical properties. nih.govnih.gov For this compound, such models can be developed to predict properties like toxicity, solubility, or reactivity based on calculated molecular descriptors.

In the context of nitroaromatic compounds, QSAR studies have often been employed to predict their toxic effects. nih.govnih.gov These studies typically use a combination of electronic descriptors (such as HOMO and LUMO energies), steric descriptors, and hydrophobicity descriptors (like the octanol-water partition coefficient, logP) to build predictive models. The energy of the LUMO, for instance, has been shown to be a key parameter in predicting the mutagenicity of some nitroaromatic compounds. nih.gov

For this compound, a QSPR model could be developed to predict its physical properties, such as boiling point or vapor pressure, based on its molecular structure. These models are valuable for estimating the properties of new compounds without the need for experimental measurements.

The table below illustrates the types of molecular descriptors that would be used in a structure-property relationship model for this compound and their correlation with a hypothetical property.

| Molecular Descriptor | Description | Correlation with Property (e.g., Toxicity) |

|---|---|---|

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Negative correlation (lower LUMO energy often correlates with higher toxicity in nitroaromatics). |

| logP | Octanol-water partition coefficient, a measure of hydrophobicity. | Positive correlation (higher hydrophobicity can lead to better cell membrane penetration). |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Variable correlation, often used as a basic descriptor. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Negative correlation with membrane permeability. |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The conventional synthesis of diethyl 5-nitroisophthalate involves the esterification of 5-nitroisophthalic acid with ethanol (B145695), typically using a strong acid catalyst such as sulfuric acid. researchgate.net While effective, this method presents opportunities for the application of green chemistry principles to enhance sustainability. Future research is anticipated to focus on several key areas to create more environmentally benign processes.

Key areas for development in sustainable synthesis include:

Alternative Catalysts: Investigating solid acid catalysts, enzymes, or other heterogeneous catalysts could reduce corrosive waste and allow for easier catalyst recovery and reuse.

Solventless Conditions: Developing reaction protocols that minimize or eliminate the use of volatile organic solvents would significantly improve the environmental profile of the synthesis.

Bio-based Feedstocks: Exploring routes that begin with bio-based starting materials could offer a renewable alternative to petroleum-derived precursors for the isophthalate (B1238265) ring. york.ac.uk

Waste Valorization: Inspired by sustainable processes for other chemicals, research could explore methods that convert byproducts into valuable materials, moving towards a zero-waste synthesis. chemistryviews.org

| Synthetic Strategy | Conventional Method | Potential Green Alternative | Anticipated Benefit |

| Catalyst | Concentrated Sulfuric Acid | Heterogeneous solid acid catalysts, Biocatalysts | Reduced corrosive waste, Catalyst recyclability |

| Solvent | Excess Ethanol/Other organic solvents | Solvent-free or aqueous conditions | Reduced VOC emissions, Lower environmental impact |

| Starting Materials | Petroleum-based | Bio-based platform chemicals | Use of renewable resources |

| Byproducts | Acidic wastewater | Recyclable byproducts | Circular economy, Waste reduction |

Exploration of Novel Derivatives and Functionalization Strategies

This compound serves as a crucial building block, primarily for non-ionic, tri-iodinated X-ray contrast agents. researchgate.netnih.gov The synthesis of these agents typically involves the reduction of the nitro group to an amine, which is then further elaborated. However, the inherent reactivity of the molecule's functional groups—the nitro moiety and the two ester groups—provides a versatile platform for creating a wide array of novel derivatives with potentially new applications.

Future functionalization strategies are likely to explore:

Nitro Group Transformation: Beyond simple reduction, the nitro group can be converted into various other functionalities (e.g., hydroxylamino, azo, azoxy groups), each potentially imparting unique electronic and structural properties to the molecule.

Ester Group Modification: The diethyl esters can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or transformed into other esters. This allows for the attachment of diverse molecular fragments, including polymers, bioactive molecules, or signaling units.

Ring Functionalization: While challenging, direct functionalization of the aromatic ring through electrophilic or nucleophilic substitution could introduce additional substituents, further tuning the molecule's properties.

Thioester Analogues: The synthesis of derivatives like 5-nitro-1,3-dithio-isophthalic acid S,S'-diethyl ester demonstrates that the ester oxygens can be replaced, opening avenues for derivatives with different chemical reactivities and coordination properties. lookchem.com

Integration in Advanced Supramolecular Assemblies

The parent molecule, 5-nitroisophthalic acid, is a well-established ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The specific geometry and electronic nature of the isophthalate core, combined with the electron-withdrawing nitro group, allow it to form complex and functional supramolecular structures. These materials have shown potential in applications such as luminescence sensing and catalysis. researchgate.net

Future research is expected to leverage this compound and its derivatives as building blocks for more sophisticated supramolecular systems. By functionalizing the ester groups, it is possible to introduce moieties that can direct non-covalent interactions, such as hydrogen bonding or π-π stacking. This could enable the self-assembly of hierarchical nanomaterials. rsc.org The integration of these functionalized isophthalates could lead to the development of novel materials with tailored properties for applications in electronics, separations, and smart materials.

| Assembly Type | Building Block | Key Interactions | Potential Application |

| Metal-Organic Frameworks (MOFs) | 5-Nitroisophthalic acid | Coordination bonds | Gas storage, Catalysis, Sensing researchgate.net |

| Coordination Polymers | 5-Nitroisophthalic acid | Coordination bonds | Dye degradation, Luminescence researchgate.net |

| Hierarchical Nanomaterials | Functionalized this compound derivatives | Hydrogen bonding, π-π stacking, van der Waals forces | Smart materials, Drug delivery rsc.org |

Bio-inspired and Biomedical Applications Beyond Current Scope

The established role of this compound as a precursor to X-ray contrast media firmly roots it in the biomedical field. researchgate.netnih.gov Future research can draw inspiration from biological systems to design novel derivatives with enhanced biomedical utility. Bio-inspired design focuses on mimicking natural structures and processes to create advanced technologies. beilstein-journals.orgvt.edu

Emerging paradigms in this area may include:

Targeted Drug Delivery: By attaching saccharides or peptides to the isophthalate scaffold, new derivatives could be designed to target specific cells or tissues, a strategy successfully explored for other therapeutic agents. mdpi.com

Biocompatible Materials: Functionalization with biocompatible polymers like polyethylene (B3416737) glycol (PEG) could lead to the development of new materials for medical devices or as components of hydrogels.

Theranostic Agents: Combining the isophthalate core (potentially modified for imaging) with a therapeutic moiety could create theranostic agents capable of simultaneous diagnosis and therapy.

High-Throughput Screening and Combinatorial Chemistry Approaches in Discovery

Combinatorial chemistry is a powerful strategy for generating large libraries of structurally related compounds, which can then be rapidly assessed for biological activity using high-throughput screening (HTS). nih.govtaylorfrancis.com This approach accelerates the discovery of new lead compounds for drug development and other applications. j-morphology.com

This compound is an ideal scaffold for combinatorial library synthesis due to its multiple reaction sites.

The nitro group can be reduced to an amine and then acylated with a diverse set of carboxylic acids.

The two ester groups can be converted into amides by reacting them with a library of different amines.

By systematically combining these reactions, a vast library of unique derivatives can be synthesized. This library could then be screened against a wide range of biological targets to identify novel hits for therapeutic areas beyond medical imaging. arvojournals.org Modern techniques, such as "click" chemistry, could be employed for the rapid and efficient synthesis of these libraries. chemrxiv.org This strategy holds the potential to unlock new biological activities and applications for the this compound core structure.

Q & A

Q. What are the established synthetic routes for diethyl 5-nitroisophthalate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of 5-nitroisophthalic acid with ethanol under acidic catalysis. Key variables include stoichiometric ratios (e.g., excess ethanol to drive esterification), temperature (typically 60–80°C), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid). Yield optimization requires monitoring reaction progression via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography .

Q. How can researchers validate the purity of this compound post-synthesis?

Purity validation employs spectroscopic methods:

- NMR : Confirm ester proton signals (δ ~4.3–4.5 ppm for ethyl groups) and aromatic proton splitting patterns.

- FT-IR : Identify ester carbonyl stretching (~1720 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹).

- HPLC/MS : Quantify impurities and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 268.23) .

Q. What are the critical physical properties of this compound for experimental design?

Key properties include:

Q. How does the nitro group in this compound influence its reactivity in further functionalization?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. It can be reduced to an amine for downstream applications (e.g., coordination chemistry or polymer synthesis) using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants (e.g., Sn/HCl) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles) due to irritant properties.

- Store in airtight containers away from oxidizers (nitro groups pose combustion risks).

- Dispose via neutralization (e.g., base hydrolysis) to avoid environmental release .

Advanced Research Questions

Q. How can this compound serve as a precursor in metal-organic framework (MOF) synthesis?

The ester can be hydrolyzed to 5-nitroisophthalic acid, a linker for MOFs. Coordination with metal ions (e.g., Zn²⁺, Cu²⁺) forms secondary building units (SBUs) with high porosity. Structural robustness is enhanced by the nitro group’s electron density, which stabilizes π-π interactions in the framework .

Q. What challenges arise in crystallographic characterization of this compound derivatives?

Q. How do thermal decomposition pathways of this compound-based coordination complexes inform material stability?

Thermogravimetric analysis (TGA) reveals two-step decomposition:

- Step 1 : Loss of coordinated water (100–150°C, endothermic).

- Step 2 : Ligand decomposition (250–400°C, exothermic). Differential scanning calorimetry (DSC) identifies phase transitions, while FT-IR post-decomposition confirms residual metal oxides .

Q. What computational methods are effective for predicting this compound’s intermolecular interactions?

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces (EPS) to identify H-bonding sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O interactions) from crystallographic data .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Cross-validate findings using:

- Multi-technique alignment : Compare NMR, FT-IR, and X-ray crystallography results.

- Literature benchmarking : Contrast with structurally analogous nitroaromatic esters (e.g., dimethyl 5-nitroisophthalate).

- Crystal structure validation : Use CCDC deposition codes (e.g., CCDC 1234567) to verify bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.